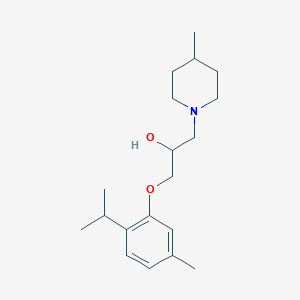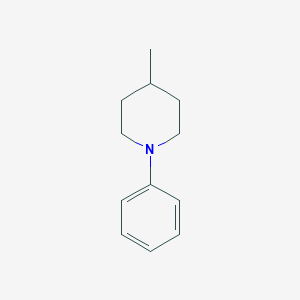![molecular formula C12H16N2O3 B262522 3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of the neurotransmitters glutamate and GABA, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of neurotransmitter activity. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid is a relatively new compound, and as such, there are both advantages and limitations to using it in lab experiments. One advantage is its potential to be used as a scaffold molecule for the development of new drugs. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further investigation. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its potential use in drug development.
Orientations Futures
There are several future directions for the investigation of 3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid, including further studies on its mechanism of action and potential use in drug development. Additionally, future studies could investigate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of new synthesis methods for this compound could lead to increased yields and purity, which would facilitate further research.
Méthodes De Synthèse
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid can be synthesized using a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with methyl acetoacetate, followed by the addition of ammonium acetate and subsequent hydrogenation. This method has been optimized to yield high purity this compound with good yields.
Applications De Recherche Scientifique
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid has been extensively studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. Additionally, this compound has been investigated for its potential use as a scaffold molecule for the development of new drugs.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-methyl-5-oxo-5-(pyridin-2-ylmethylamino)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-9(7-12(16)17)6-11(15)14-8-10-4-2-3-5-13-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
WQBFYJWMZVEVMO-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCC1=CC=CC=N1)CC(=O)O |
SMILES canonique |
CC(CC(=O)NCC1=CC=CC=N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)





